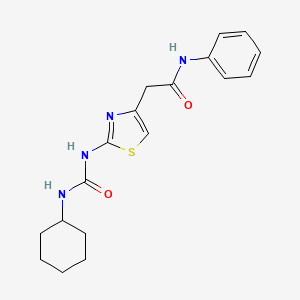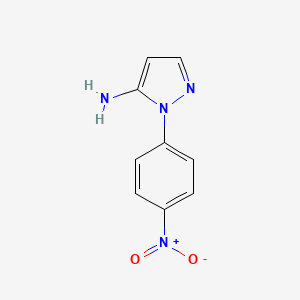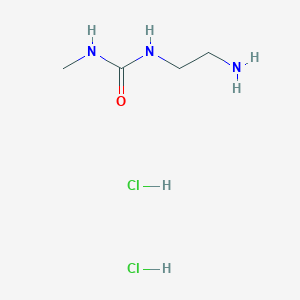
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-cyclopentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-substituted triazole compounds has been explored in various studies. In one such study, a series of N-mono- or N, N-disubstituted propylamines and amides were synthesized, which included the introduction of secondary or tertiary amino groups in place of the ether group found in tetraconazole. This modification was found to maintain antifungal activity against several phytopathogenic fungi, with certain groups like allyl, propargyl, and cyclopropyl being particularly effective . Another study focused on the synthesis of new triazole derivatives by treating 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction with NaBH4 to yield arylmethylamino derivatives . These synthetic approaches highlight the versatility of triazole chemistry in generating compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, a novel quinolinone derivative with a chlorophenyl piperidinylmethyl moiety was synthesized and its crystal structure was determined by X-ray crystallography. Density functional theory (DFT) calculations were used to analyze the molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational properties, which showed good agreement with experimental data. The study also confirmed intermolecular interactions within the crystal lattice and provided insights into the conformational stability of the molecule .
Chemical Reactions Analysis
The reactivity of triazole compounds can be influenced by various substituents and functional groups. In the context of antifungal activity, the introduction of amino groups in place of the ether group was found to be a key modification that preserved the mechanism of action of triazoles while providing good in vitro activity . The chemical reactivity of the quinolinone derivative was further explored through natural bond orbital analysis, which revealed hyperconjugative interactions and charge delocalization, contributing to the molecule's stability. Local reactivity descriptors were calculated to identify chemically reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure and can be predicted through spectroscopic and quantum chemical studies. The synthesized quinolinone derivative's NMR chemical shifts and vibrational wavenumbers were in good agreement with theoretical predictions, indicating a reliable method for characterizing such compounds. The study also investigated the thermodynamic properties of the molecule, providing a comprehensive understanding of its stability and reactivity . The antioxidant and antiradical activities of the synthesized triazole derivatives were screened, demonstrating the potential of these compounds as therapeutic agents .
Scientific Research Applications
α-Glucosidase Inhibitory Activity and Hemolytic Evaluation
A series of 1, 2, 4-triazole derivatives bearing piperidine moiety has been explored for their α-glucosidase inhibitory activity, suggesting a potential application in managing diabetes. These derivatives exhibit moderate to good inhibitory effects compared to acarbose, with minimal hemolytic potential, indicating low toxicity (K. Nafeesa et al., 2019).
Antifungal and Antibacterial Properties
New antifungal compounds from the 1,2,4-triazole class have shown significant activity against pathogenic fungi, demonstrating the potential of such derivatives in addressing fungal infections. The study of solubility thermodynamics and partitioning in biologically relevant solvents further supports their application in pharmaceutical formulations (T. Volkova et al., 2020). Additionally, triazole derivatives with piperidine side chains have exhibited improved in vitro antifungal activity over existing azole drugs, highlighting their potential as more effective antifungal agents (Shi-chong Yu et al., 2014).
Anticancer and Antituberculosis Activities
Synthesis and evaluation studies have indicated that certain derivatives possess anticancer and antituberculosis properties. For instance, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have been screened for their in vitro anticancer and antituberculosis activities, showing significant potential in these areas (S. Mallikarjuna et al., 2014).
Corrosion Inhibition
Compounds containing the 1,2,4-triazole moiety have also been investigated for their corrosion inhibition properties. Trazodone, for example, has been synthesized and found to efficiently inhibit the corrosion of carbon steel in acidic and neutral chloride-containing media, suggesting its utility in industrial applications (Guifen Fan et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have been associated with a wide range of biological activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s worth noting that compounds with similar structures have been found to have various adme properties, which can impact their bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against various cell lines .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of compounds with similar structures .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN5O2/c23-17-6-8-19(9-7-17)28-15-20(25-26-28)22(30)27-13-11-18(12-14-27)24-21(29)10-5-16-3-1-2-4-16/h6-9,15-16,18H,1-5,10-14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPLONFPSFGWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)
![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)




![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)
methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)

![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)


![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)
